molecular formula C15H14N2O2S B4568090 N-(2-hydroxyethyl)-10H-phenothiazine-10-carboxamide

N-(2-hydroxyethyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B4568090
M. Wt: 286.4 g/mol
InChI Key: JBVBFFLUMGFMLH-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.07759887 g/mol and the complexity rating of the compound is 331. The solubility of this chemical has been described as >43 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Importance N-(2-hydroxyethyl)-10H-phenothiazine-10-carboxamide and its derivatives are part of a broader class of compounds with significant relevance in pharmaceutical chemistry. The synthesis of related phenothiazine derivatives has been extensively studied due to their diverse biological activities. For example, the synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine showcased antibacterial, antifungal, and antitubercular activities, indicating the potential of phenothiazine derivatives in treating various infectious diseases (Sharma et al., 2012). Similar studies have developed other phenothiazine-based compounds, further emphasizing the scaffold's versatility in generating pharmacologically active molecules (Sharma et al., 2012).

Antimicrobial and Antituberculosis Agents Research into this compound and its analogs has identified potent antimicrobial and antituberculosis agents. Compounds bearing a phenoxyethyl moiety, for instance, displayed excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, underlining their potential as new antitubercular agents. This highlights the role of phenothiazine derivatives in addressing the challenge of drug-resistant bacterial infections (Wu et al., 2016).

Anticancer Activity The anticancer potential of phenothiazine derivatives has also been a significant area of research. The study and characterization of new compounds like N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP) included investigations into their anticancer and antioxidant activities. Such studies contribute to our understanding of how phenothiazine derivatives might be harnessed to develop novel anticancer therapies (Heywood, 2019).

Historical and Ongoing Significance The phenothiazine structure has a rich history in pharmacology, initially used for histochemical stains before its antihistaminic, sedative, antipsychotic, and now potential neuroprotective properties were discovered. The redox chemistry of phenothiazine, noted for its potent antioxidant capabilities, underscores the continued interest and ongoing research into its derivatives for various biomedical applications (Ohlow & Moosmann, 2011).

Properties

IUPAC Name

N-(2-hydroxyethyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-10-9-16-15(19)17-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)17/h1-8,18H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVBFFLUMGFMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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